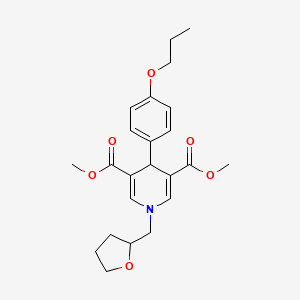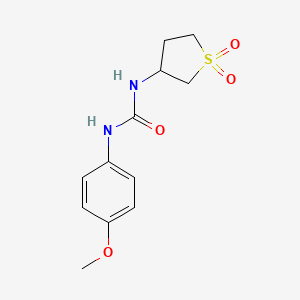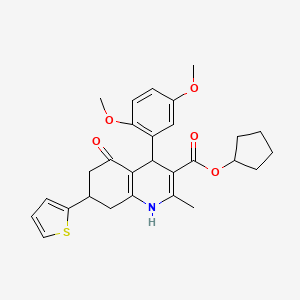![molecular formula C17H15F3N4O B3957436 N-[1-(1H-benzimidazol-2-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3957436.png)
N-[1-(1H-benzimidazol-2-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea
Vue d'ensemble
Description
Benzimidazole derivatives are a class of compounds that have a wide range of biological and clinical applications . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
The usual synthesis of benzimidazole derivatives involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis
The benzimidazole core is planar and it’s a crucial part of the structure of many bioactive substances .Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions. For example, they can be used to synthesize potent and tissue selective androgen receptor modulators (SARMs) .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can also vary widely. For example, the molecular weight of 1H-Benzimidazole is 118.1359 .Mécanisme D'action
Target of Action
It contains a benzimidazole moiety , which is known to interact with a broad range of biological targets, including various enzymes and receptors .
Mode of Action
Benzimidazole derivatives are known to interact with their targets via hydrogen bonding and hydrophobic interactions . The presence of the trifluoromethyl group may enhance the compound’s lipophilicity, potentially influencing its interaction with hydrophobic pockets within target proteins .
Biochemical Pathways
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antiviral, and antitumor effects . These activities suggest that the compound may influence multiple biochemical pathways.
Pharmacokinetics
For instance, the benzimidazole moiety is known to enhance water solubility, which could influence absorption and distribution . The trifluoromethyl group, on the other hand, is often used to increase metabolic stability .
Result of Action
Given the broad range of activities exhibited by benzimidazole derivatives, it is likely that the compound could induce a variety of cellular responses depending on the specific targets it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the benzimidazole moiety is amphoteric, meaning it can exhibit both acidic and basic properties . This suggests that the compound’s activity could be influenced by the pH of its environment. Additionally, the compound’s stability could be affected by temperature and the presence of other reactive molecules .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(1H-benzimidazol-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O/c1-10(15-23-13-7-2-3-8-14(13)24-15)21-16(25)22-12-6-4-5-11(9-12)17(18,19)20/h2-10H,1H3,(H,23,24)(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHBTIZXWOIGJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{5-[(3-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B3957353.png)
![N-(3-{[4-(dimethylamino)phenyl]amino}-2-quinoxalinyl)-2-thiophenesulfonamide](/img/structure/B3957356.png)
![N-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]glycyltryptophan](/img/structure/B3957357.png)
![6-chloro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-4H-chromen-4-one](/img/structure/B3957360.png)





![[3-(3-methoxybenzyl)-1-(3-pyridinylmethyl)-3-piperidinyl]methanol](/img/structure/B3957420.png)

![6-chloro-3-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B3957429.png)
![2-oxo-2-phenylethyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B3957449.png)
![7-(diethylamino)-3-{5-[(5-fluoro-2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3957450.png)